molecular formula C9H8Br2 B2679656 (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene CAS No. 124854-99-5

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene

Cat. No. B2679656
CAS RN: 124854-99-5
M. Wt: 275.971
InChI Key: YOZFZNNDFOOJMQ-OWOJBTEDSA-N
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Description

“(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” is a chemical compound with the molecular formula C9H9Br . It is also known as “(E)-(3-Bromoprop-1-en-1-yl)benzene” and has a CAS number of 26146-77-0 .


Molecular Structure Analysis

The molecular structure of “(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” consists of a benzene ring with a bromopropenyl group attached to it . The compound has a molecular weight of 197.07 .


Physical And Chemical Properties Analysis

“(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” has a melting point of 26-28 °C and a boiling point of 100-105 °C under a pressure of 20 Torr . Its density is predicted to be 1.372±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial Applications

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene derivatives have demonstrated potent antimicrobial activity. In a study, new (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying groups like bromo on the benzene ring, showed significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity, in most cases, surpassed that of reference drugs (Liaras et al., 2011).

Material Science and Photophysical Applications

In material science, derivatives of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene have been utilized in various applications. For instance, the synthesis of compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene and related compounds demonstrated their potential in electrochemical studies. These compounds showed chemically reversible oxidations, indicating potential applications in advanced material science (Fink et al., 1997). Additionally, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene have been explored, revealing interesting photoluminescence properties in both solution and solid states, hinting at potential applications in optoelectronic devices (Zuo-qi, 2015).

Photodynamic Therapy

In the field of photodynamic therapy, particularly for cancer treatment, derivatives of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene have shown promise. New zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base have been synthesized. Their photophysical and photochemical properties, such as high singlet oxygen quantum yield, make them suitable for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Crystallography and Chemical Analysis

Crystal structures of derivatives like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene have been studied to understand their supramolecular features, including hydrogen bonding and π–π interactions. These studies contribute to the broader understanding of molecular interactions and crystallography (Stein et al., 2015).

Synthesis of Biaryls

The compound has been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This application demonstrates its utility in organic synthesis, particularly in creating biaryl structures with specific functional groups (Muzalevskiy et al., 2009).

Safety and Hazards

The compound is classified as dangerous with a signal word of "Danger" . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound is also classified under hazard class 8 with precautionary statements P280, P305+P351+P338, and P310 .

properties

IUPAC Name

1-bromo-4-[(E)-3-bromoprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZFZNNDFOOJMQ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene

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